Product packaging for 6-methyl-3,4-dihydro-2H-1-benzopyran(Cat. No.:CAS No. 3722-74-5)

6-methyl-3,4-dihydro-2H-1-benzopyran

Cat. No.: B3340294
CAS No.: 3722-74-5
M. Wt: 148.2 g/mol
InChI Key: IBUHLIDJSRXQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-3,4-dihydro-2H-1-benzopyran, also referred to as 6-methylchroman, is a core chromane (3,4-dihydro-2H-1-benzopyran) structure featuring a methyl substituent at the 6-position. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. It is a key intermediate for accessing more complex benzopyran derivatives, a class of compounds widely investigated for their diverse biological activities. The chromane scaffold is a privileged structure in pharmacology, forming the core of various biologically active molecules . Researchers utilize this methyl-substituted chromane to develop novel compounds for potential application in areas such as cardiovascular research, given that related benzopyran analogues have been studied for properties like class III antiarrhythmic activity . The compound is offered for research purposes as an intermediate in multi-step synthetic routes. It can be functionalized at various positions on the ring system, enabling the exploration of structure-activity relationships (SAR). The methyl group can influence the compound's electronic properties and lipophilicity, making it a useful precursor for developing targeted molecular probes. This compound must be used by qualified researchers in a controlled laboratory setting. This product is provided "For Research Use Only (RUO)." It is strictly not for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the Safety Data Sheet (SDS) before handling and use all appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B3340294 6-methyl-3,4-dihydro-2H-1-benzopyran CAS No. 3722-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUHLIDJSRXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-74-5
Record name 6-methyl-3,4-dihydro-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Methyl 3,4 Dihydro 2h 1 Benzopyran and Its Analogues

Classical Approaches to the Dihydrobenzopyran Ring System

Historically, the synthesis of the dihydrobenzopyran core relied on robust reactions, often requiring harsh conditions. A common strategy involves the acid-catalyzed cyclization of appropriately substituted phenols. For instance, allyl phenols can undergo cyclization to yield dihydrobenzopyrans in the presence of phosphate (B84403) esters or under high temperatures with zeolites. mdpi.com Another classical method is the reaction of phenols with isoprene, facilitated by Lewis acids like aluminum chloride (AlCl₃). mdpi.com

A different approach involves the thermal decomposition of 2-alkoxy-tetrahydropyrans. In this method, the starting material is heated to approximately 160°C in the presence of catalytic amounts of p-toluenesulfonic acid, leading to the elimination of an alcohol molecule and the formation of the 3,4-dihydropyran ring. google.com While effective, these classical methods can be limited by the acid sensitivity of functional groups on the starting materials. google.com General cyclization strategies that continue to find application include reactions proceeding via oxocarbenium ions, hetero-Diels–Alder cycloadditions, and intramolecular Michael reactions. rsc.org

Modern Synthetic Strategies for 6-methyl-3,4-dihydro-2H-1-benzopyran Derivatives

Contemporary organic synthesis has introduced a variety of milder and more efficient methods for constructing the dihydrobenzopyran scaffold. These strategies often employ transition-metal catalysis, organocatalysis, or novel reaction pathways to achieve higher yields and greater functional group tolerance. organic-chemistry.org

A practical synthesis for derivatives like 6-cyano-2,2-dimethyl-2H-1-benzopyran involves the pyridine-catalyzed condensation of a substituted phenol (B47542) (e.g., 4-cyanophenol) with an acetal (B89532) like 1,1-diethoxy-3-methyl-2-butene (B154476) at elevated temperatures. researchgate.net Modern approaches also include tandem reactions, such as a demethylation-cyclization of aromatic ethers bearing an isoprenyl group, which can be achieved under mild conditions using an AlCl₃/ethanethiol reagent system. mdpi.com

Other innovative methods include:

Solid-phase synthesis , which has been used to construct a library of 1200 analogues of 2,6-difunctionalized 2-methyl-2H-1-benzopyran, demonstrating the power of modern techniques for generating chemical diversity. nih.gov

Ring-expansion reactions , where monocyclopropanated furans undergo a stereoselective, metal-free ring expansion to yield highly functionalized dihydro-2H-pyran derivatives. nih.gov

One-pot reactions , such as the reaction of 2-chlororesorcinol (B1584398) with malononitrile (B47326) and various aldehydes or ketones to produce substituted aminochromenes. psu.edu

Catalytic and Organocatalytic Transformations in 3,4-dihydro-2H-1-benzopyran Synthesis

Catalysis is at the heart of modern synthetic efficiency, offering pathways that are often faster, more selective, and require milder conditions than classical methods.

Transition-Metal Catalysis: A wide range of transition metals have been employed to catalyze the formation of the dihydrobenzopyran ring. Palladium(II)-catalyzed cyclization of allylic aryl ethers is a notable method. nih.gov Other metals, including platinum, gold, and mercury(II), have also been utilized in cyclization reactions. nih.gov Iron(III) chloride (FeCl₃) has proven to be a superior, inexpensive, and efficient Lewis acid catalyst for converting aryl ketones into dihydro-2H-pyrans and related tetrahydronaphthalenes, with yields reaching up to 96%. nih.gov Ruthenium-based Grubbs' catalysts are used for olefin metathesis/double bond migration sequences of allyl ethers to form cyclic enol ethers, which are precursors to the dihydropyran ring. organic-chemistry.org Furthermore, titanocene-catalyzed reductive domino reactions can produce fluorinated dihydropyran derivatives. organic-chemistry.org

Organocatalysis and Non-Metal Catalysis: Organocatalysis provides a valuable metal-free alternative. For example, molecular iodine has been shown to be an effective catalyst for the synthesis of substituted pyrans under mild, solvent-free conditions at ambient temperature. organic-chemistry.org The use of N-heterocyclic carbenes (NHCs) represents a significant advance in organocatalyzed routes to related dihydropyran-2-ones. mdpi.com In the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, which are potent leukotriene antagonists, various modifications to the chroman system have been explored to establish structure-activity relationships. nih.gov

Asymmetric Synthesis Routes to Chiral 3,4-dihydro-2H-1-benzopyran Derivatives

The synthesis of single-enantiomer chiral compounds is crucial, as different enantiomers can have vastly different biological activities. Several asymmetric strategies have been developed for the dihydrobenzopyran scaffold.

Enantioselective Reduction: The highly enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones can be achieved using borane (B79455) (BH₃) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. researchgate.net

Chiral Resolution: Racemic mixtures can be separated into their constituent enantiomers. For example, 3,4-epoxy-3,4-dihydro-2,2,3-trimethyl-2H-1-benzopyran-6-carbonitrile was resolved into its enantiomers by the process of entrainment. nih.gov The optical resolution of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has also been achieved, with the absolute configurations of the enantiomers being determined by X-ray crystallography. nih.gov

Asymmetric Catalysis: The hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and enol ethers can be catalyzed by C₂-symmetric bis(oxazoline)-Cu(II) complexes to produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Enantioselective epoxidation of the double bond in compounds like 6-cyano-2,2-dimethyl-2H-1-benzopyran has been accomplished using Jacobsen-type manganese salen catalysts, achieving high enantiomeric excess for the resulting epoxides. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

Adherence to green chemistry principles is increasingly important for developing environmentally benign and sustainable synthetic processes. whiterose.ac.uk For dihydrobenzopyran synthesis, this involves the use of recyclable catalysts, safer solvents, and energy-efficient conditions.

A notable green method for synthesizing 6-cyano-2,2-dimethyl-2-H-1-benzopyran utilizes recyclable Keggin-type heteropolyacids like H₄PMo₁₁VO₄₀ as catalysts, providing an alternative to traditional methods that use pyridine. researchgate.net Similarly, novel and reusable tantalum-based metal-organic framework (Ta-MOF) nanostructures have been developed as efficient catalysts for the synthesis of 1,4-dihydropyran derivatives, with yields ranging from 84% to 95%. frontiersin.org

The use of molecular iodine as a catalyst under solvent-free conditions exemplifies a green approach. organic-chemistry.org Additionally, employing hydrophobic ionic liquids such as [Bmim]PF₆ as reaction media can facilitate easy catalyst recycling and, in some cases, accelerate reaction rates compared to conventional organic solvents like dichloromethane. organic-chemistry.org The reduction of a 6-nitro substituent to a 6-amino group using a palladium on carbon catalyst with hydrogen gas is another example of a clean transformation. prepchem.com

Functionalization and Derivatization Strategies for the this compound Scaffold

Functionalization and derivatization are chemical modification techniques used to alter the properties of a parent molecule, often to enhance its activity or to prepare it for further analysis. semanticscholar.orgjfda-online.com The this compound scaffold offers multiple sites for such modifications.

Substitution at the 6-position: The aromatic ring is a prime target for introducing diverse functionalities. Solid-phase synthesis protocols have been employed to create libraries of derivatives with 6-amido, 6-sulfonamido, and 6-uredo groups by reacting a 6-amino precursor with acid halides, sulfonyl chlorides, and isocyanates, respectively. nih.gov A 6-nitro group can be catalytically reduced to a 6-amino group, which can then be converted into a 6-cyano group via a Sandmeyer reaction. prepchem.com

Modification of the Pyran Ring: The pyran ring provides additional handles for derivatization. Epoxidation of the double bond in the 2H-1-benzopyran precursor creates a versatile epoxide intermediate. researchgate.net This epoxide can be opened by various nucleophiles to install functionalities at the 3- and 4-positions, a strategy used to synthesize potassium channel activators. nih.gov

Cross-Coupling Reactions: Modern cross-coupling reactions are powerful tools for functionalization. Palladium-catalyzed reactions like the Suzuki or Stille coupling can be used to attach new aryl or hetaryl groups to the scaffold, typically from a triflate or halide precursor. nih.govresearchgate.net

Electrophilic Addition: The double bond of the 2H-benzopyran precursor is susceptible to electrophilic addition, allowing for the introduction of halogens or other groups. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields for this compound Production

High yields are often achieved using modern catalytic methods. For example, electrophilic cyclization using iodine monochloride (ICl) and iron(III) chloride-catalyzed cyclizations can both provide yields of up to 96%. nih.govnih.gov The use of reusable Ta-MOF nanocatalysts in multicomponent reactions also results in excellent yields, typically between 84% and 95%. frontiersin.org

The following table provides a comparative look at the yields obtained from various synthetic strategies for dihydrobenzopyran and its analogues.

Synthetic MethodCatalyst/ReagentYield (%)Reference
Electrophilic CyclizationICl96% nih.gov
Lewis Acid-Catalyzed CyclizationFeCl₃96% nih.gov
Multicomponent ReactionTa-MOF Nanocatalyst84-95% frontiersin.org
Ring-Expansion of Cyclopropanated FuranAmberlyst 1562% nih.gov
Green Synthesis (2 steps)H₄PMo₁₁VO₄₀35% researchgate.net
Multi-step Synthesis (6 steps)Various27% (overall) researchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Methyl 3,4 Dihydro 2h 1 Benzopyran

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety of 6-methyl-3,4-dihydro-2H-1-benzopyran

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the cyclic alkyl ether oxygen and the C6-methyl group. wikipedia.orglibretexts.org

The ether oxygen is a powerful activating group that donates electron density to the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho (C5) and para (C7) positions relative to the oxygen atom. The methyl group at C6 is a weaker activating group that directs electrophiles to its ortho (C5 and C7) and para (no open para position) positions.

The combined effect of these two groups synergistically activates the aromatic ring, with the primary sites for electrophilic attack being the C5 and C7 positions. The C5 position is ortho to both the ether and the methyl group, while the C7 position is ortho to the methyl group and para to the ether oxygen. Steric hindrance may influence the regioselectivity, potentially favoring substitution at the less hindered C7 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic ring, primarily at the C5 and C7 positions. wikipedia.orgmasterorganicchemistry.com

Halogenation: The introduction of a halogen (Cl, Br, I) is achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst such as FeCl₃ or AlBr₃. wikipedia.orgbyjus.com This results in the formation of 5-halo- and 7-halo-6-methylchroman.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. wikipedia.org Alkylation with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) would yield dialkyl-substituted chromans. Acylation, using an acyl chloride or anhydride (B1165640) with AlCl₃, would produce ketone derivatives at the C5 and C7 positions.

Nucleophilic aromatic substitution, in contrast, is generally not favored on this electron-rich aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the ring and stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this compound.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound This interactive table summarizes the expected major products from common electrophilic aromatic substitution reactions.

Reaction Reagents Electrophile (E⁺) Expected Major Products
Nitration HNO₃, H₂SO₄ NO₂⁺ 5-Nitro-6-methyl-3,4-dihydro-2H-1-benzopyran and 7-Nitro-6-methyl-3,4-dihydro-2H-1-benzopyran
Bromination Br₂, FeBr₃ Br⁺ 5-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran and 7-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran
Friedel-Crafts Acylation CH₃COCl, AlCl₃ CH₃CO⁺ 5-Acetyl-6-methyl-3,4-dihydro-2H-1-benzopyran and 7-Acetyl-6-methyl-3,4-dihydro-2H-1-benzopyran

Transformations Involving the Dihydropyran Ring of this compound

The dihydropyran ring features several reactive sites, including the benzylic C4 position and the C-O ether linkage, making it susceptible to a variety of transformations.

The dihydropyran ring can undergo oxidation at the benzylic C4 position. This position is activated by the adjacent aromatic ring. Treatment with suitable oxidizing agents can convert the methylene (B1212753) group (-CH₂-) at C4 into a carbonyl group (C=O), yielding the corresponding 6-methylchroman-4-one. chemimpex.comnih.gov

Another potential site of oxidation is the C2 position, which is adjacent to the ether oxygen. However, oxidation at the benzylic C4 position is generally more facile.

Table 2: Potential Oxidative Transformations of the Dihydropyran Ring This interactive table outlines possible products from the oxidation of the dihydropyran ring.

Reagent Target Site Product
Chromium trioxide (CrO₃) C4 Methylene This compound-4-one
Potassium permanganate (B83412) (KMnO₄) C4 Methylene This compound-4-one

Reductive Processes and Products

Reduction of the this compound system can occur at either the aromatic ring or the heterocyclic ring, depending on the reaction conditions.

Catalytic Hydrogenation: Under high pressure and temperature with catalysts like rhodium or ruthenium, the aromatic ring can be hydrogenated to yield 6-methyl-octahydro-2H-1-benzopyran. Milder conditions might selectively reduce other functional groups if present, while leaving the aromatic ring intact.

Reductive Cleavage: The ether bond (C-O-C) within the dihydropyran ring can be cleaved under reductive conditions. numberanalytics.com This process, known as hydrogenolysis, often employs strong reducing agents or catalytic systems like palladium on carbon (Pd/C) with a hydrogen source, leading to the opening of the pyran ring to form a substituted phenol (B47542).

Table 3: Potential Reductive Transformations This interactive table shows likely products from the reduction of this compound.

Reaction Type Reagents Product
Aromatic Ring Hydrogenation H₂, Ru/C (high pressure/temp) 6-Methyl-octahydro-2H-1-benzopyran
Reductive Ether Cleavage H₂, Pd/C 4-Methyl-2-(3-hydroxypropyl)phenol

Ring-Opening and Rearrangement Reactions

The dihydropyran ring can undergo cleavage under specific conditions, most notably through acid catalysis. rsc.orgrsc.org Protonation of the ether oxygen atom makes it a good leaving group. A subsequent nucleophilic attack can lead to the opening of the ring. For example, treatment with strong acids like HBr or HI can cleave the ether bond, resulting in a halo-substituted phenol.

Rearrangement reactions of the chroman skeleton are also known, often proceeding through carbocationic intermediates generated under acidic conditions. wiley-vch.dewikipedia.org These rearrangements can lead to the formation of isomeric heterocyclic systems or spirocyclic compounds, depending on the specific substrate and reaction conditions. For example, a Wagner-Meerwein type of rearrangement could occur if a carbocation is formed at the C4 position. wikipedia.org

Reactivity at the Methyl Group and Other Substituent Sites of this compound

The methyl group at the C6 position is attached to the aromatic ring and behaves similarly to the methyl group in toluene. Its benzylic nature makes it susceptible to both oxidation and free-radical substitution.

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heating, can oxidize the methyl group to a carboxylic acid group (-COOH). libretexts.org This transformation yields 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid. It is a robust reaction, provided the benzylic position has at least one hydrogen atom. libretexts.orgyoutube.com

Free-Radical Halogenation: In the presence of UV light or a radical initiator, reagents like N-bromosuccinimide (NBS) can selectively halogenate the methyl group. researchgate.netyoutube.com This reaction proceeds via a free-radical mechanism to form 6-(bromomethyl)-3,4-dihydro-2H-1-benzopyran, a versatile intermediate for further functionalization.

Table 4: Reactivity at the C6-Methyl Group This interactive table details common reactions occurring at the methyl substituent.

Reaction Type Reagents Product Functional Group Product Name
Side-Chain Oxidation KMnO₄, heat -COOH 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid
Radical Bromination N-Bromosuccinimide (NBS), light -CH₂Br 6-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran

Photochemical and Thermal Decomposition Studies of this compound

The stability and decomposition pathways of this compound can be investigated under photochemical and thermal conditions.

Photochemical Reactions: While specific studies on 6-methylchroman are limited, related chromone (B188151) and chromene derivatives are known to be photoactive. arkat-usa.orgumich.edu UV irradiation can promote electrons to higher energy states, potentially leading to rearrangements, cyclization, or ring-opening reactions. The specific outcome would depend on the wavelength of light and the reaction environment.

Thermal Decomposition: At elevated temperatures, the dihydropyran ring is expected to undergo a retro-Diels-Alder reaction, which is the microscopic reverse of the Diels-Alder cycloaddition. masterorganicchemistry.comwikipedia.org This pericyclic reaction would involve the concerted cleavage of the C4-C4a and C2-O bonds, leading to the fragmentation of the molecule. wikipedia.orgwikipedia.orgrsc.org The likely products of the thermal decomposition of this compound would be 6-methyl-2-vinylphenol and ethylene, though this would require breaking a C-O and C-C bond in a non-traditional retro-Diels-Alder fashion. A more conventional pathway for related dihydropyrans involves the formation of a diene and an aldehyde or ketone. For the benzannulated system, this could lead to the formation of a transient ortho-quinone methide intermediate. The thermal stability of such compounds is a key consideration in high-temperature applications. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 6 Methyl 3,4 Dihydro 2h 1 Benzopyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 6-methyl-3,4-dihydro-2H-1-benzopyran

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom, including the quaternary carbons of the aromatic ring. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the effects of substituents on the chroman ring system. nih.gov

For conformational analysis, advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. The dihydropyran ring of the chroman scaffold typically adopts a half-chair conformation. researchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity (< 5 Å), which helps to confirm the three-dimensional arrangement of the molecule. wikipedia.org For instance, an NOE correlation between the protons of the 6-methyl group and the adjacent aromatic proton at the C-5 position would provide definitive evidence of their spatial relationship. Such experiments are crucial for establishing the stereochemistry and conformational preferences of chroman derivatives. nih.gov

Proton (¹H) Exemplary Chemical Shift (δ, ppm) Carbon (¹³C) Exemplary Chemical Shift (δ, ppm)
H-2~4.1-4.2C-2~65-66
H-3~1.9-2.0C-3~22-23
H-4~2.7-2.8C-4~29-30
H-5~6.9C-4a~121-122
6-CH₃~2.2-2.3C-5~129-130
H-7~6.6C-6~129-130
H-8~6.7C-7~127-128
C-8~116-117
C-8a~153-154
6-CH₃~20-21

Note: The chemical shifts are approximate values based on known data for chroman and its derivatives and are subject to solvent and substituent effects.

Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Weight: 148.20 g/mol ), electron ionization (EI) is a common method that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.

The most significant fragmentation pathway for chroman and its derivatives is a retro-Diels-Alder (rDA) reaction. wikipedia.orgnih.gov This process involves the cleavage of the dihydropyran ring, resulting in the formation of a stable, charged methyl-substituted o-quinone methide radical cation and the loss of a neutral ethene molecule. wikipedia.orgnih.govnist.govmasterorganicchemistry.com This fragmentation is a hallmark of the chroman ring system and provides strong evidence for its presence. Other common fragmentations include the loss of a methyl radical (M-15) from the molecular ion to form a stable oxonium or benzylic cation, and cleavage of the C3-C4 bond.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the compound's elemental formula (C₁₀H₁₂O), distinguishing it from any other isomers or compounds with the same nominal mass. nih.govkobv.denih.gov

m/z Proposed Fragment Fragmentation Pathway
148[C₁₀H₁₂O]⁺˙Molecular Ion (M⁺˙)
133[C₉H₉O]⁺Loss of methyl radical (˙CH₃)
120[C₈H₈O]⁺˙Retro-Diels-Alder (rDA) reaction; loss of ethene (C₂H₄)
105[C₇H₅O]⁺Loss of C₂H₄ (rDA) followed by loss of ˙CH₃

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.samt.comtriprinceton.org The resulting spectra serve as a molecular "fingerprint," revealing the presence of specific functional groups and providing structural information. ksu.edu.sa

For this compound, the IR spectrum shows characteristic absorption bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene (B1212753) and methyl groups are observed just below 3000 cm⁻¹. nih.gov The aromatic C=C stretching vibrations give rise to distinct peaks in the 1620-1450 cm⁻¹ region. One of the most diagnostic features for the chroman structure is the strong absorption band corresponding to the asymmetric C-O-C (aryl-alkyl ether) stretching vibration, typically found around 1230 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and is excellent for observing the symmetric vibrations of the carbon skeleton. mt.com Therefore, the aromatic ring vibrations and C-C backbone modes are often prominent in the Raman spectrum. Together, IR and Raman provide a comprehensive vibrational analysis of the molecule. researchgate.net

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2960 - 2850IR, Raman
Aromatic C=C Stretch1620 - 1450IR, Raman
CH₂ Bending (Scissoring)~1470IR
Asymmetric C-O-C Stretch~1230IR
Symmetric C-O-C Stretch~1050Raman
Aromatic C-H Out-of-Plane Bend900 - 675IR

X-ray Crystallography for Solid-State Structural Determination of this compound Co-crystals and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the exact positions of each atom.

While a crystal structure for this compound itself may not be widely reported, extensive studies on closely related chroman derivatives provide invaluable insight. nih.govresearchgate.net For example, the crystal structure of 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran confirms that the dihydropyran ring adopts a half-chair conformation. researchgate.net This technique provides precise measurements of all bond lengths, bond angles, and torsion angles, which define the molecule's conformation. In derivatives, crystallography also reveals intermolecular interactions such as hydrogen bonding and π-stacking that dictate how the molecules pack together in the crystal lattice. researchgate.net

Parameter Exemplary Data from Chroman Analogues Significance
Crystal SystemOrthorhombic / TetragonalDescribes the symmetry of the unit cell
Space GroupP2₁2₁2₁ / I4₁/aDefines the specific symmetry elements within the crystal nih.govresearchgate.net
ConformationHalf-ChairConfirms the puckering of the dihydropyran ring researchgate.net
C2-O1-C8a-C8 Torsion Angle~ -20°Quantifies the degree of pyran ring puckering relative to the benzene (B151609) ring researchgate.net

Note: Data are based on published crystal structures of related chroman derivatives such as 6-hydroxy-2,2-dimethylchroman (B160989) and 6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonitrile. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active this compound Analogues

The parent molecule, this compound, is achiral and therefore optically inactive. However, if a stereocenter is introduced into the molecule, for example by substitution at the C-2, C-3, or C-4 positions, the resulting enantiomers can be studied using chiroptical spectroscopy.

Circular Dichroism (CD) is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nsf.govosu.edu An optically active chroman analogue will produce a characteristic CD spectrum, with positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. nih.gov The sign and intensity of these Cotton effects are directly related to the absolute configuration (i.e., R or S) of the stereocenter(s). By comparing experimentally measured CD spectra with those predicted from quantum chemical calculations, the absolute stereochemistry of chiral chroman derivatives can be unambiguously assigned. This makes CD spectroscopy an essential tool in the stereochemical elucidation of new, optically active analogues in this class of compounds. osu.edu

Theoretical and Computational Chemistry of 6 Methyl 3,4 Dihydro 2h 1 Benzopyran

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 6-methyl-3,4-dihydro-2H-1-benzopyran

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. researchgate.netresearchgate.net For this compound, these calculations can determine its electronic structure and various reactivity descriptors that predict its chemical behavior. google.com Methods like DFT at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize molecular geometry and compute electronic properties in the gas phase or in solution.

These computational studies yield valuable parameters such as dipole moment, polarizability, and the energies of molecular orbitals, which are fundamental to understanding the molecule's interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, indicating regions of nucleophilicity, while the LUMO is the primary electron acceptor, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ether oxygen atom, which possess lone pair electrons. The LUMO, conversely, would likely be distributed over the aromatic system's anti-bonding orbitals. The methyl group at the 6-position, being an electron-donating group, would slightly raise the energy of the HOMO, potentially influencing the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: The following values are illustrative examples of data that would be generated from a DFT calculation and are not from a published study.)

ParameterGas Phase (eV)In Ethanol (eV)
HOMO Energy -5.85-5.92
LUMO Energy -0.25-0.31
HOMO-LUMO Gap (ΔE) 5.605.61

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). These maps are invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. In an MEP map, red-colored regions denote negative electrostatic potential, typically associated with lone pairs on heteroatoms, while blue regions indicate positive potential, usually found around hydrogen atoms.

For this compound, an MEP map would show the most negative potential (red) localized around the ether oxygen atom due to its lone pairs. The aromatic ring would also exhibit negative potential. Conversely, the hydrogen atoms of the aliphatic pyran ring and the methyl group would show positive potential (blue). This information helps identify sites susceptible to electrophilic attack (the oxygen and aromatic ring) and nucleophilic attack (the hydrogen atoms, though less likely).

Mulliken population analysis is another method used to calculate partial atomic charges, providing quantitative data on how charge is distributed among the atoms in the molecule.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: The following values are illustrative examples based on general principles and not from a published study.)

AtomCharge (a.u.)
O1 (ether) -0.55
C6 (with methyl) -0.12
C7 (in methyl) +0.18
C4a (aromatic) +0.20
C8a (aromatic) +0.15

Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Dynamics

The dihydro-pyran ring in this compound is not planar and can adopt several conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can identify the most stable conformers and the energy barriers between them. The dihydro-pyran ring typically adopts a half-chair or sofa conformation.

Molecular mechanics methods, such as the MMFF94 or AMBER force fields, can be used to perform a systematic search of the conformational space to locate energy minima. These calculations reveal the relative energies of different conformers, such as those where the pyran ring is twisted in different ways. For related tetrahydropyran (B127337) systems, chair conformers are common, and the presence of substituents influences the equilibrium between axial and equatorial positions. In the case of the fused ring system in this compound, the analysis focuses on the puckering of the non-aromatic ring.

Molecular dynamics simulations can further explore the conformational landscape over time at a given temperature, providing insight into the flexibility of the molecule and the transitions between different conformational states.

Table 3: Hypothetical Relative Energies of Dihydro-Pyran Ring Conformations (Note: The following values are illustrative examples and not from a published study.)

ConformationRelative Energy (kcal/mol)Population (%) at 298 K
Half-Chair 1 0.0075
Sofa 0.8520
Half-Chair 2 1.505

Molecular Docking and Simulation Studies of this compound with Specific Biological Targets (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. The process involves placing the ligand (this compound) into the binding site of a macromolecule and using a scoring function to estimate the strength of the interaction, typically reported as a binding energy in kcal/mol.

Given its structure, which is a fragment of larger bioactive molecules like tocopherols (B72186) (Vitamin E), this compound could be docked into the active sites of enzymes involved in oxidative stress or lipid metabolism. Docking studies would reveal the specific interactions, such as hydrogen bonds (if applicable), hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the aromatic ring could form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in a binding pocket, while the aliphatic parts could engage in hydrophobic interactions.

Table 4: Hypothetical Molecular Docking Results for this compound with an Exemplary Target (Note: The following data is for illustrative purposes only.)

Biological TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Oxidoreductase -6.5PHE 25, LEU 88, TRP 112Pi-stacking, Hydrophobic
Hypothetical Transferase -5.8ILE 45, VAL 67, ALA 91Hydrophobic

Prediction of Spectroscopic Properties of this compound through Computational Methods

Computational quantum chemistry can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data. researchgate.net Techniques like time-dependent DFT (TD-DFT) are used to predict UV-visible absorption spectra, while standard DFT calculations can predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, computational methods can predict:

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method can calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons, the methyl protons, and the diastereotopic protons of the pyran ring would be compared to experimental data to confirm the structure.

IR Spectra : Calculation of vibrational frequencies can help assign the absorption bands in an experimental IR spectrum. Key predicted vibrations would include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene (B151609) ring, and the characteristic C-O-C stretching of the ether linkage.

UV-Visible Spectra : TD-DFT calculations can predict the electronic transitions (e.g., π → π*) responsible for UV absorption, providing values for the maximum absorption wavelength (λmax).

Table 5: Hypothetical Computationally Predicted Spectroscopic Data (Note: The following data is for illustrative purposes only.)

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (aromatic H) 6.7-7.0 ppm
¹³C NMR Chemical Shift (C6-aromatic) 129 ppm
IR Frequency (Aromatic C=C stretch) 1610, 1580 cm⁻¹
IR Frequency (C-O-C stretch) 1230 cm⁻¹
UV-Vis λmax (π → π)*275 nm

Advanced Analytical Methodologies for Detection and Quantification of 6 Methyl 3,4 Dihydro 2h 1 Benzopyran in Complex Matrices

Chromatographic Techniques (HPLC, GC) with Advanced Detectors for Separation and Identification of 6-methyl-3,4-dihydro-2H-1-benzopyran

Chromatographic methods are the cornerstone for separating and identifying this compound from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is highly suitable for the analysis of chroman derivatives. For analogous compounds like 6-methyl-3,4-dihydrocoumarin, a reverse-phase (RP) HPLC method has been demonstrated to be effective. sielc.com This approach typically uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a similar RP-HPLC method would be the primary choice. Advanced detectors such as Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors can provide ultraviolet (UV) spectra of the eluting compound, aiding in its identification by providing spectral information in addition to retention time. Chiral HPLC can also be employed to separate enantiomers if asymmetric synthesis is performed. google.com

Table 1: Representative HPLC Parameters for Analysis of Chroman Derivatives

Parameter Setting Purpose
Column C18 Reverse-Phase (e.g., Newcrom R1) sielc.com Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water mixture with an acid modifier (e.g., formic acid) sielc.com Controls the elution and retention of the compound. Formic acid is compatible with mass spectrometry detectors.
Detector Diode Array Detector (DAD/PDA) Provides UV-Vis absorbance spectra for peak identification and purity assessment.
Flow Rate ~1.0 mL/min Standard analytical flow rate for efficient separation.

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC): GC is another powerful technique, particularly for volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. In this method, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC has been used for the analysis of related chroman-4-one derivatives. researchgate.netmdpi.com A standard Flame Ionization Detector (FID) is commonly used for quantifying organic molecules, offering high sensitivity and a wide linear range.

Hyphenated Mass Spectrometry (e.g., GC-MS, LC-MS/MS) for Trace Analysis of this compound

For trace-level detection and unambiguous identification, chromatographic systems are often coupled with mass spectrometry (MS). This "hyphenation" combines the superior separation power of chromatography with the high sensitivity and specificity of MS, which provides information about the mass-to-charge ratio of the analyte and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the identification of unknown volatile and semi-volatile compounds. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for confident identification. GC-MS has been utilized to confirm the structure of various synthesized chroman derivatives and to identify reaction byproducts. researchgate.netmdpi.com This method is invaluable for confirming the identity of this compound in synthetic reaction mixtures or environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analytes in highly complex matrices or for those unsuitable for GC, LC-MS/MS is the preferred technique. After separation via HPLC, the analyte is ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the molecular weight of this compound can be selected and fragmented to produce specific product ions. This process, known as Selected Reaction Monitoring (SRM), provides an exceptionally high degree of selectivity and sensitivity, allowing for quantification at ultra-trace levels. While specific applications for this compound are not documented, LC-MS/MS is a standard method for pharmacokinetic studies and trace analysis of analogous heterocyclic compounds. sielc.com

Table 2: Comparison of Hyphenated Mass Spectrometry Techniques

Feature GC-MS LC-MS/MS
Analyte Suitability Volatile, thermally stable compounds Wide range of compounds, including non-volatile and thermally labile
Ionization Hard (e.g., Electron Impact), extensive fragmentation Soft (e.g., Electrospray Ionization), preserves molecular ion
Selectivity High (based on retention time and mass spectrum) Very High (based on retention time, precursor ion, and product ions)

| Primary Use | Identification of unknowns, purity analysis | Quantification in complex matrices (e.g., biological fluids), trace analysis |

Electrochemical Methods for Oxidation/Reduction Potential Determination of this compound

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of electroactive molecules. These techniques can determine the oxidation and reduction potentials of a compound, providing insight into its electronic structure and its potential to act as an antioxidant or participate in redox reactions. researchgate.net

For chroman derivatives like flavanones, CV has been applied to evaluate their antioxidant potential. researchgate.net A similar approach could be used for this compound. The experiment involves applying a scanning potential to an electrode immersed in a solution of the analyte and measuring the resulting current. An oxidation peak would indicate the potential at which the compound loses electrons. The phenolic ether and the heterocyclic ring in the chroman structure are potential sites for oxidation. Determining these potentials is crucial for understanding the compound's chemical reactivity and for the development of electrochemical sensors.

Table 3: Representative Data from Cyclic Voltammetry of a Chroman Analog

Parameter Value Significance
Working Electrode Glassy Carbon Electrode Provides a wide potential window and inert surface for the reaction.
Solvent/Electrolyte Acetonitrile / TBAPF₆ Provides a medium for the electrochemical reaction to occur.
Scan Rate 100 mV/s Controls the speed of the potential sweep.

| Anodic Peak Potential (Epa) | (Hypothetical) +1.2 V vs. Ag/AgCl | Potential at which the compound is oxidized. A lower value suggests it is more easily oxidized. |

Note: The value provided is hypothetical and serves as an example of data obtained from a CV experiment.

Development of Sensors and Biosensors for this compound Detection in Research Applications

While specific sensors for this compound have not been reported, principles from related research show a clear path toward their development for real-time monitoring in research settings.

Sensors: The development of chemical sensors often relies on creating a specific interaction between the target analyte and a sensing material, which results in a measurable signal (e.g., optical or electrical).

Fluorescent Sensors: The chroman scaffold itself can be functionalized to create fluorescent probes. For instance, a 6-azide-chroman derivative was designed as a fluorescent probe for hydrogen sulfide, where a chemical reaction triggers a change in fluorescence. nih.gov A similar strategy could be employed to design a sensor that selectively binds this compound, leading to a change in fluorescence intensity.

Electrochemical Sensors: These sensors are based on the electrochemical properties of the analyte. By modifying an electrode surface with materials that can selectively interact with or catalyze the oxidation/reduction of this compound, a sensitive and selective sensor can be constructed. Research on electrochemical sensors for other phenolic compounds provides a blueprint for this approach. nih.gov

Biosensors: Biosensors incorporate a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a physicochemical transducer to detect a target molecule. mdpi.com

Aptamer-Based Sensors (Aptasensors): A potential research direction is the development of an aptasensor. This would involve generating short single-stranded DNA or RNA sequences (aptamers) that can bind to this compound with high affinity and specificity. mdpi.com When this aptamer is immobilized on a transducer (e.g., an electrode or a nanoparticle), the binding event can be converted into a quantifiable optical or electrochemical signal, enabling sensitive detection.

The development of such sensors would be a significant advancement, allowing for rapid and potentially portable detection of this compound in various research applications, moving beyond traditional laboratory-based chromatographic techniques.

Role and Significance of 6 Methyl 3,4 Dihydro 2h 1 Benzopyran in Materials Science and Industrial Applications Excluding Clinical Applications

Integration of 6-methyl-3,4-dihydro-2H-1-benzopyran Moieties into Advanced Functional Materials

The benzopyran scaffold is a key component in a variety of photoactive materials and pigments gu.se. The fusion of the pyrone ring with a benzene (B151609) nucleus gives rise to benzopyrones, a class of compounds that can be further modified by incorporating other heterocyclic moieties to enrich the properties of the parent structure researchgate.net. These modifications can lead to novel molecules with diverse biological and material properties researchgate.net.

Derivatives of the closely related chroman-4-one have been synthesized and evaluated for a range of applications. For instance, functionalized 2-alkyl substituted chroman-4-one derivatives have been developed as selective enzyme inhibitors gu.se. The ability to introduce various substituents at different positions on the chroman ring allows for the fine-tuning of the molecule's properties, making it a versatile scaffold for designing functional materials gu.semdpi.com. While these applications are primarily in the biomedical field, the underlying synthetic flexibility is applicable to materials science for creating compounds with specific optical, electronic, or thermal characteristics.

The development of synthetic strategies, such as radical cascade annulations, provides efficient pathways to construct functionalized chroman frameworks under mild conditions rsc.org. This accessibility to a wide range of derivatives enhances the potential for their use in late-stage functionalization of complex molecules, which could include advanced polymers or molecular sensors rsc.org.

Catalytic Applications and Ligand Development with this compound Derivatives

The development of effective and selective catalysts is a cornerstone of modern chemistry. In the field of asymmetric synthesis and catalysis, chiral ligands play a crucial role in controlling the stereochemical outcome of reactions. Chromanones and aminochromanes are recognized as valuable scaffolds for the development of ligands used in catalytically active metal complexes abcr.com. These ligands are employed in various chemical transformations, including stereoselective cross-coupling and asymmetric hydrogenation reactions abcr.com.

While research has not specifically highlighted the 6-methyl derivative, the general chroman-4-one scaffold has been shown to interact with biological protein targets by establishing key interactions within active site cavities, acting as a ligand for complex biomolecules nih.gov. This inherent ability to bind and orient within a defined space is a critical characteristic of successful ligands in catalysis.

The synthesis of catalysts can involve various benzopyran derivatives. For example, CuO nanocrystals have been used as a heterogeneous catalyst for the green synthesis of numerous benzopyran derivatives researchgate.net. Furthermore, manganese complexes supported by various organic ligands, including those with nitrogen and oxygen donor atoms, have been investigated for their catalytic activity in reactions like hydrosilylation and oxidative coupling mdpi.comrsc.org. The oxygen atom within the pyran ring and potential functionalization on the benzopyran skeleton make this compound derivatives plausible candidates for chelation with metal centers, forming novel catalysts.

Table 2: Potential Catalytic Roles of Chroman Derivatives

Application Area Role of Chroman Derivative Metal Complex Examples Relevant Reactions
Asymmetric Synthesis Chiral Ligand Palladium, Rhodium, Ruthenium Cross-coupling, Hydrogenation
Oxidation Catalysis Ligand for Metal Center Manganese, Molybdenum Epoxidation, Oxidative Coupling rsc.org

Environmental Applications and Degradation Studies Involving this compound

Understanding the environmental fate of chemical compounds is critical for assessing their long-term impact. Studies on the biodegradation of aromatic compounds show that bacteria utilize complex metabolic pathways to break down these structures researchgate.net. Typically, aerobic degradation pathways involve upper pathways that functionalize the aromatic ring, and lower pathways that lead to ring cleavage and mineralization researchgate.net.

Specific research on the environmental degradation of this compound is limited. However, studies on related structures provide insight into potential degradation mechanisms. For instance, the biotransformation of thiochroman-4-ol and its derivatives by marine-derived fungi has been investigated, yielding various oxidized products like sulfoxides and ketones nih.gov. This indicates that microbial systems possess the enzymatic machinery to modify the chroman skeleton. Fungi such as Purpureocillium lilacinum have been documented to biodegrade complex organic molecules, highlighting the potential for microbial remediation of environments contaminated with such compounds nih.gov.

Biological and Biochemical Research Perspectives on 6 Methyl 3,4 Dihydro 2h 1 Benzopyran Mechanistic, in Vitro, and Non Human in Vivo Focused

Enzyme Inhibition and Activation Studies by 6-methyl-3,4-dihydro-2H-1-benzopyran (In Vitro Assays)

There is no specific research available from in vitro assays detailing the enzyme inhibition or activation capabilities of this compound. However, the broader class of chroman derivatives has been investigated for various biological activities, which often involve interactions with enzymes nih.gov. For instance, certain chromanone analogs have been studied as potential inhibitors of enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research nih.gov. The development of multi-target drugs, which might combine chroman-based structures with other pharmacophores, has been proposed for conditions like cancer and neurodegenerative diseases, targeting enzymes such as kinases, cyclooxygenase, or monoamine oxidase (MAO) nih.gov. Without specific experimental data, any potential enzymatic activity of this compound remains speculative and would likely be weak without further functionalization of the chroman ring system.

Receptor Binding and Ligand-Target Interactions of this compound (Mechanistic Focus)

Specific mechanistic studies on the receptor binding and ligand-target interactions of this compound are not present in the current scientific literature. Research on related substituted phenethylamines and amphetamines, which also feature a core ring structure, indicates that modifications to the phenyl ring significantly influence interactions with neurochemical receptors and transporters, such as serotonin (B10506) (5-HT) and dopamine receptors nih.gov. For example, the addition of methoxy or methylenedioxy groups to the phenyl ring of amphetamines alters their selectivity and efficacy at these targets nih.gov. By analogy, while the plain 6-methyl-chroman structure is unlikely to exhibit high affinity for specific receptors, its derivatives could potentially be engineered to do so. However, without experimental binding assays, no specific receptor interactions can be confirmed for the title compound.

Cellular Uptake and Metabolism of this compound in Model Biological Systems (Non-human cells/organisms)

Direct studies on the cellular uptake, distribution, and metabolic fate of this compound in any biological system are currently unavailable. The study of how cells process xenobiotics is complex, and research in this area often utilizes cell-free systems to prototype and understand metabolic pathways nih.gov. Such systems can help engineer and analyze enzymatic combinations in vitro before moving to cellular models nih.gov. The metabolism of chroman-based compounds in vivo would likely involve enzymatic reactions such as hydroxylation and conjugation to facilitate excretion, although this has not been experimentally verified for this compound.

Antioxidant Mechanisms and Radical Scavenging Properties of this compound and its Derivatives (In Vitro/Cellular Models)

The chroman ring is the core structure of α-tocopherol (Vitamin E), a potent lipid-soluble antioxidant. The antioxidant activity of chroman derivatives is almost exclusively dependent on the presence of a hydroxyl group (-OH) on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals nih.govmdpi.com. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring system mdpi.com.

The subject compound, this compound, lacks this critical hydroxyl group. Therefore, it is not expected to exhibit significant direct radical scavenging activity. Research consistently shows that the antioxidant potency of chromanols and related flavonoids is determined by the number and position of these hydroxyl groups nih.gov.

However, its derivatives, particularly hydroxylated chromans, are potent antioxidants. Studies on various chromanol derivatives demonstrate significant radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays nih.govasianpubs.org. For example, 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols have been shown to be excellent antioxidants nih.gov. The mechanism involves the rapid donation of a hydrogen atom from the phenolic hydroxyl group to terminate radical chain reactions mdpi.comorientjchem.org.

Table 1: In Vitro Antioxidant Activity of Selected Chromene and Chromanol Derivatives

Compound/Derivative Assay IC50 Value (µM) Reference
3-(6-Methoxy-2H-chromen-3-yl)-1-phenyl prop-2-en-1-one DPPH 69 ± 0.38 asianpubs.org
1-(6-Methoxy-2H-chromen-3-yl)-3-phenyl prop-2-en-1-one DPPH 67 ± 0.44 asianpubs.org
Trolox (Standard) DPPH 36.4 ± 0.53 asianpubs.org
6,8-dibromo-2-(4-chlorophenyl)-4-oxochroman-3-yl-pyrrolidine-1-carbodithioate DPPH ~0.120 mdpi.com

Neurochemical and Neurophysiological Effects of this compound in Animal Models (Focus on mechanisms, not clinical efficacy or safety)

There are no published studies investigating the neurochemical or neurophysiological effects of this compound in animal models. Research into the in vivo effects of psychoactive compounds often employs techniques like microdialysis to measure neurotransmitter levels in specific brain regions, such as the striatum nih.govresearchgate.net. These studies typically focus on compounds with known targets, such as amphetamine derivatives that induce the release of dopamine and serotonin nih.govnih.gov. The structural simplicity of this compound makes it an unlikely candidate for significant neurochemical activity without modification into a more complex, targeted derivative.

Molecular Pathways Modulated by this compound in Specific Biological Systems

No research has been conducted to identify specific molecular or signaling pathways modulated by this compound. The antioxidant derivatives of chroman, such as tocopherols (B72186), are known to protect cellular macromolecules like lipids, proteins, and nucleic acids from oxidative damage, thereby preventing the downstream consequences of oxidative stress asianpubs.org. However, this is a general protective effect rather than a specific modulation of a signaling pathway.

Structure-Activity Relationship (SAR) Studies for Biological Effects in Non-human Systems

While no specific SAR studies exist for this compound, extensive research on the broader classes of chromans, chromones, and flavonoids has established clear SAR principles, particularly for antioxidant activity nih.govnih.gov.

Key findings include:

Hydroxyl Group: The presence, number, and position of phenolic hydroxyl groups are the most critical factors for antioxidant activity. The 6-hydroxyl group is paramount in the chroman series, as seen in Vitamin E and Trolox nih.gov.

Ring B Substitution: For flavonoids, hydroxyl groups at the C-3' and C-4' positions in the B ring significantly enhance antioxidant capacity nih.gov.

Ring A Substitution: Hydroxyl groups at positions C5 and C7 on the A ring also contribute to antioxidant activity nih.gov.

Other Substitutions: Electron-donating groups near a phenolic hydroxyl can enhance activity, while glycosylation of a hydroxyl group typically decreases it nih.gov. In some chromone (B188151) derivatives, the presence of an electronegative group (e.g., fluoro, chloro) at the C-6 position was found to enhance radical scavenging activity compared to an electron-donating group orientjchem.org. Halogenation at the C-6 and C-8 positions of flavanones has also been shown to improve antioxidant properties mdpi.com.

Table 2: Summary of Structure-Activity Relationships for Antioxidant Activity in Chroman-like Scaffolds

Structural Feature Effect on Antioxidant Activity Rationale References
6-Hydroxyl Group Essential Primary site for H-atom donation to neutralize free radicals. nih.gov
Additional Hydroxyl Groups Generally Increases Activity Provides more sites for radical scavenging. nih.gov
Electron-Donating Groups (e.g., Methoxy) Can Increase Activity Stabilizes the resulting phenoxyl radical. nih.gov
Electron-Withdrawing Groups (e.g., Halogens) Can Increase Activity May enhance radical scavenging depending on position. orientjchem.orgmdpi.com
Glycosylation of Hydroxyl Group Decreases Activity Blocks the primary H-donating site. nih.gov

| C2-C3 Double Bond (in Flavonoids) | Contributes to Activity | Allows for delocalization of the unpaired electron. | nih.gov |

Future Directions and Emerging Research Avenues for 6 Methyl 3,4 Dihydro 2h 1 Benzopyran

Development of Novel and Efficient Synthetic Pathways for Complex 6-methyl-3,4-dihydro-2H-1-benzopyran Analogues

The future synthesis of complex analogues of this compound is likely to build upon established methods for the broader chroman and benzopyran classes, aiming for greater efficiency, stereoselectivity, and molecular diversity. Current research on related structures provides a roadmap for these future endeavors.

One promising avenue is the refinement of electrophilic cyclization reactions. The synthesis of 3,4-disubstituted 2H-benzopyrans has been achieved in excellent yields using inexpensive electrophiles like iodine (I₂) and iodine monochloride (ICl). nih.gov Adapting these mild reaction conditions to substituted propargylic aryl ethers derived from p-cresol (B1678582) could provide a direct route to functionalized 6-methyl-2H-benzopyrans, which can then be reduced to the desired dihydro-2H-1-benzopyran core.

Metal-catalyzed reactions offer another powerful tool. Nickel-catalyzed asymmetric synthesis has been used to create chiral chromans with tertiary alcohols, which have shown potential as anticancer agents. chemrxiv.org Similarly, Brønsted acid-catalyzed intramolecular allylic substitution has proven effective for preparing 2-vinylchromans. researchgate.net Applying such catalytic systems to precursors of this compound could yield a variety of chiral and highly functionalized analogues with potentially enhanced biological activities. The synthesis of related structures, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the drug Nebivolol, demonstrates the feasibility of introducing functional groups at various positions on the chroman ring, a strategy that could be extended to the 6-methyl scaffold. researchgate.net

Future synthetic strategies will likely focus on multi-component reactions and skeletal editing. A stepwise carbon-to-oxygen swap in tetralins has been developed as a novel method to produce diverse chroman-2-carboxylic acids and chroman-2-ols, showcasing the power of skeletal editing in generating structural diversity. chemrxiv.org

Table 1: Synthetic Methodologies Applicable to this compound Analogues

Synthetic StrategyKey FeaturesPotential Application to this compoundReference(s)
Electrophilic CyclizationUses inexpensive reagents like I₂ and ICl; proceeds under mild conditions.Synthesis of 3,4-disubstituted analogues from corresponding propargylic ethers. nih.gov
Nickel-Catalyzed Asymmetric SynthesisEnables stereoselective formation of chiral chromans.Creation of enantiomerically enriched analogues with potential for stereospecific biological interactions. chemrxiv.org
Brønsted Acid CatalysisMetal-free and operationally simple method for creating 2-vinylchromans.Introduction of vinyl groups for further functionalization of the heterocyclic ring. researchgate.net
Skeletal EditingCarbon-to-oxygen swap in tetralin precursors to form chroman scaffolds.Novel route to chroman-2-carboxylic acids and chroman-2-ols starting from substituted tetralones. chemrxiv.org

Exploration of Advanced Catalytic and Green Chemistry Applications of this compound Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and the production of this compound derivatives is poised to benefit from these advancements. Research into the synthesis of related chromene and benzopyran structures highlights several sustainable approaches that could be adapted.

Visible-light photoredox catalysis is an emerging green technology that offers mild and efficient procedures for synthesizing highly functionalized molecules, often avoiding harsh conditions and pre-functionalized starting materials. nih.gov This has been successfully applied to the functionalization of chromene derivatives through reactions like Giese-type additions and oxidative cyclizations. nih.gov Future work could explore the use of photocatalysis for the C-H functionalization of the this compound core, allowing for the direct introduction of new substituents without the need for traditional multi-step synthetic sequences. youtube.com

The use of recyclable and benign catalysts is another cornerstone of green chemistry. For instance, Rochelle salt has been utilized as a green, heterogeneous, and reusable catalyst for the one-pot, three-component synthesis of substituted 2-amino-4H-chromenes in water or ethanol. researchgate.net Similarly, Keggin-type heteropolyacids have been employed for the clean synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran. researchgate.net These catalytic systems could be investigated for the synthesis of this compound derivatives, potentially leading to more environmentally friendly and cost-effective production methods.

Ultrasound and microwave-assisted syntheses are additional green techniques that can accelerate reaction times and improve yields. researchgate.netacs.org The application of these energy sources to the synthesis of this compound analogues could lead to more efficient and sustainable manufacturing processes.

Further Computational and Theoretical Insights into the Reactivity and Structure of this compound

Computational and theoretical chemistry offer powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound and its derivatives, computational studies can provide deep insights into their electronic structure, reactivity, and potential interactions with biological targets.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to aminoalkyl-substituted chromanes to understand the structural features that influence their antiplasmodial activity. nih.gov A similar approach for a series of this compound analogues could elucidate the key steric and electronic requirements for a desired biological effect, enabling the rational design of more potent compounds.

Density Functional Theory (DFT) is another valuable tool for investigating the electronic and structural properties of molecules. DFT calculations have been used to study the frontier molecular orbitals (FMOs) and non-linear optical (NLO) properties of novel chromene derivatives, revealing relationships between their structure and optoelectronic behavior. rsc.org Applying DFT to this compound could predict its reactivity, stability, and spectroscopic characteristics, as well as its potential for use in materials science.

Molecular docking studies are instrumental in predicting the binding modes of small molecules to biological macromolecules. Such studies have been conducted for various benzopyran derivatives to investigate their potential as anticancer agents by docking them into the active sites of enzymes like PI3K, Akt-1, and aromatase. derpharmachemica.comtandfonline.com Future research could employ molecular docking to screen virtual libraries of this compound derivatives against a range of biological targets, prioritizing the synthesis of compounds with the highest predicted binding affinities.

Table 2: Computational Methods for Investigating this compound

Computational MethodApplicationPotential Insights for this compoundReference(s) on Related Compounds
3D-QSAR (e.g., CoMFA)Structure-Activity RelationshipIdentification of key structural features for enhanced biological activity. nih.gov
Density Functional Theory (DFT)Electronic Structure and Property PredictionPrediction of reactivity, stability, spectroscopic properties, and potential for NLO applications. rsc.orgresearchgate.net
Molecular DockingBinding Mode PredictionIdentification of potential biological targets and prediction of binding affinities to guide drug design. derpharmachemica.comtandfonline.comnih.govtandfonline.com

Investigation of this compound in Emerging Fields (e.g., optoelectronics, nanotechnology)

The unique structural and electronic properties of the benzopyran scaffold suggest that its derivatives, including this compound, could find applications in emerging technological fields such as optoelectronics and nanotechnology.

In optoelectronics, coumarin (B35378) (2H-chromen-2-one) derivatives have attracted significant interest as organic dyes in dye-sensitized solar cells (DSCs) and as laser dyes. sci-hub.box The optoelectronic properties of these molecules are rooted in their extended π-conjugated systems and the presence of electron-donating and accepting groups. sci-hub.box While this compound itself has a saturated heterocyclic ring, its aromatic portion could be functionalized to create novel chromophores. Future research could focus on synthesizing derivatives that incorporate this scaffold into larger conjugated systems, potentially leading to new materials for organic light-emitting diodes (OLEDs) or photovoltaic applications. Computational studies on chromene-appended pyrimidone derivatives have already explored their charge transport properties for photovoltaic applications, providing a template for similar investigations. researchgate.net

In the realm of nanotechnology, benzopyran derivatives are being explored in various contexts. For example, the catalytic activity of nanocomposites has been investigated for the efficient synthesis of 2-amino-4H-benzopyran derivatives. researchgate.net There is potential to develop nanomaterials incorporating the this compound moiety, either as a functional component of a larger nanostructure or as a molecule whose synthesis is facilitated by nanocatalysts. The unique properties of carbon nanotubes (CNTs), for instance, could be combined with the chemical functionality of benzopyran derivatives to create novel hybrid materials with applications in sensing, drug delivery, or electronics. researchgate.net

Mechanistic Elucidation of Unexplored Biological Interactions of this compound

The benzopyran and chroman skeletons are privileged structures found in a multitude of biologically active compounds. chemrxiv.orgnih.gov This suggests that this compound and its derivatives are promising candidates for biological investigation. Future research should aim to screen these compounds against a wide range of diseases and to elucidate the molecular mechanisms underlying any observed activities.

A significant body of research points to the anticancer potential of chromone (B188151) and chroman derivatives. nih.govacs.org For example, certain benzopyran-based compounds have been identified as inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, a key target in cancer therapy. nih.gov Mechanistic studies, including molecular docking, have suggested that these compounds interfere with the p300-HIF-1α complex formation. nih.gov Future investigations could explore whether this compound analogues can also modulate this pathway or other cancer-related signaling cascades. The natural flavonoid chrysin (B1683763) (5,7-dihydroxy-2-phenyl-4H-chromen-4-one), for instance, has been shown to induce apoptosis in cancer cells through various molecular mechanisms. nih.gov

The chroman scaffold is also present in inhibitors of other enzymes, such as sirtuin 2 (SIRT2), which is implicated in neurodegenerative disorders. acs.org Synthetic chromanol derivatives have been shown to interact with the mitochondrial cytochrome bc1 complex, exhibiting species-selective inhibition. nih.gov This opens the door for investigating this compound derivatives as potential modulators of mitochondrial function or as selective inhibitors of enzymes relevant to human diseases.

Furthermore, antibacterial and antiplasmodial activities have been reported for various substituted chromans and isochromans. nih.govmdpi.com Screening a library of this compound analogues against a panel of pathogenic microbes and parasites could uncover novel anti-infective agents. Subsequent mechanistic studies would be crucial to identify their specific cellular targets.

Table 3: Potential Biological Activities for Investigation based on Related Scaffolds

Biological ActivityKnown Active ScaffoldsPotential Mechanism of Action to InvestigateReference(s)
AnticancerBenzopyran, Chromone, ChromanInhibition of HIF-1 pathway, PI3K/Akt signaling, induction of apoptosis. nih.govtandfonline.comnih.govnih.gov
Anti-neurodegenerativeChroman-4-oneSelective inhibition of SIRT2. acs.org
Antiprotozoal (e.g., Antiplasmodial, Antileishmanial)Aminoalkyl-chromane, ChromanolInhibition of parasitic enzymes or mitochondrial complexes. nih.govnih.gov
AntibacterialIsochroman, ChromoneDisruption of bacterial cell wall synthesis or other essential processes. acs.orgmdpi.com

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 6-methyl-3,4-dihydro-2H-1-benzopyran derivatives?

  • Answer: A common approach involves cyclization of propargyl ethers to form the benzopyran core, followed by functionalization. For example, thermal cyclization of meta-substituted propargyl ethers yields 5- and 7-substituted products, with the former predominating. Subsequent steps may include epoxidation and amine-mediated ring-opening to introduce amino groups . Chromatographic separation is often required to isolate regioisomers.

Q. How should researchers characterize the purity and structure of this compound?

  • Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing 5- vs. 7-substituted isomers) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves ambiguous structural features, particularly for novel derivatives .

Q. What safety protocols are essential when handling dihydrobenzopyrans?

  • Answer: Follow OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Ensure fume hoods are used during synthesis to avoid inhalation of dust or vapors .
  • Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted dihydrobenzopyrans be addressed?

  • Answer: Optimize reaction conditions to favor desired regioisomers:

  • Temperature Control: Lower temperatures may reduce side reactions during cyclization .
  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer cyclization .
  • Catalytic Strategies: Transition metal catalysts (e.g., palladium) can enhance selectivity in cross-coupling steps, though this is inferred from analogous reactions .

Q. How to resolve contradictions in structure-activity relationships (SAR) for antihypertensive dihydrobenzopyrans?

  • Answer: Integrate experimental and computational approaches:

  • In Vitro Assays: Test binding affinity to targets like calcium channels or vasodilator receptors .
  • Molecular Modeling: Use docking studies to explain exceptions (e.g., 7-nitro-4-pyrrolidine derivatives retaining activity despite atypical substitution) .
  • Electronic Effects: Prioritize substituents with strong electron-withdrawing properties (e.g., nitro groups) at the 6-position for enhanced activity .

Q. What methodologies are effective for analyzing metabolic stability of 6-methyl derivatives in pharmacological studies?

  • Answer: Employ advanced analytical workflows:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Track metabolites in biological matrices (e.g., plasma, urine) .
  • Isotopic Labeling: Use deuterated analogs to trace metabolic pathways (inferred from metabolite intermediate synthesis in ).
  • Enzyme Inhibition Assays: Identify cytochrome P450 isoforms involved in metabolism using recombinant enzymes .

Q. How to address discrepancies in reported biological activities of structurally similar dihydrobenzopyrans?

  • Answer: Conduct systematic SAR studies:

  • Functional Group Variation: Compare activities of derivatives with methyl, ethyl, or halogen substituents at the 6-position .
  • Pharmacokinetic Profiling: Measure bioavailability and half-life to distinguish intrinsic activity from pharmacokinetic effects .
  • Target Validation: Use siRNA or CRISPR to confirm target engagement in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-3,4-dihydro-2H-1-benzopyran
Reactant of Route 2
6-methyl-3,4-dihydro-2H-1-benzopyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.